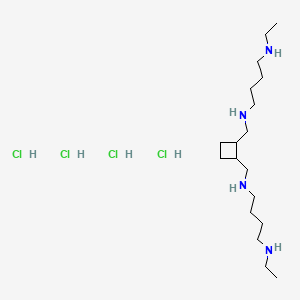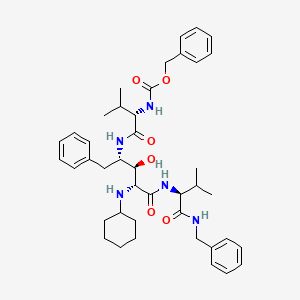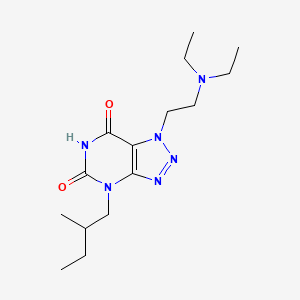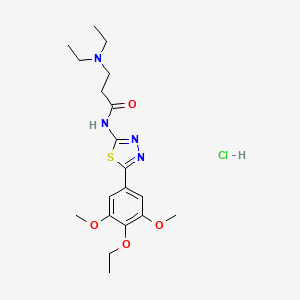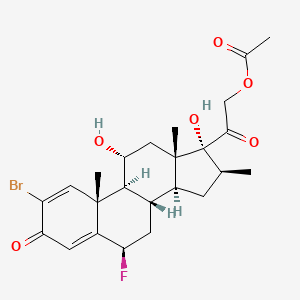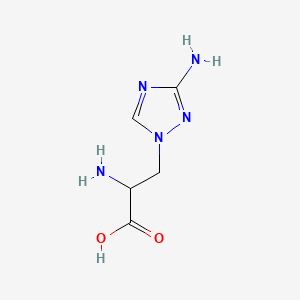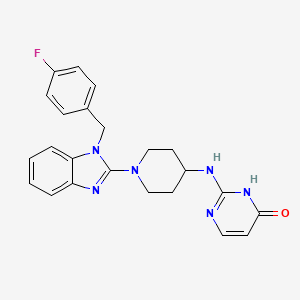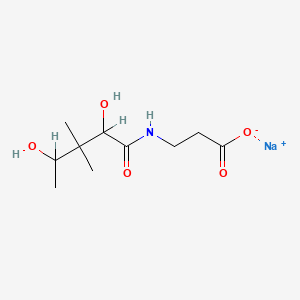
beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt: is a chemical compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes beta-alanine and a substituted pentyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt typically involves multiple steps. The process begins with the preparation of beta-alanine, which is then reacted with a substituted pentyl group under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and yield, with strict quality control measures in place to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
Beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and its effects on cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Beta-Alanine: A simple amino acid that serves as a building block for more complex molecules.
N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl) derivatives: Compounds with similar substituted pentyl groups.
Uniqueness
Beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxopentyl)-, monosodium salt is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of beta-alanine and a substituted pentyl group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
59203-09-7 |
|---|---|
Fórmula molecular |
C10H18NNaO5 |
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
sodium;3-[(2,4-dihydroxy-3,3-dimethylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C10H19NO5.Na/c1-6(12)10(2,3)8(15)9(16)11-5-4-7(13)14;/h6,8,12,15H,4-5H2,1-3H3,(H,11,16)(H,13,14);/q;+1/p-1 |
Clave InChI |
BZBONVSBJPICDT-UHFFFAOYSA-M |
SMILES canónico |
CC(C(C)(C)C(C(=O)NCCC(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





